molecular formula C21H30N4O2 B10769593 MAB-CHMINACA-d4 CAS No. 2747913-91-1

MAB-CHMINACA-d4

Cat. No.: B10769593
CAS No.: 2747913-91-1
M. Wt: 374.5 g/mol
InChI Key: ZWCCSIUBHCZKOY-CXRURWBMSA-N
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Description

MAB-CHMINACA-d4, also known as N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(cyclohexylmethyl)-1H-indazole-d4-3-carboxamide, is an isotopically labeled synthetic cannabinoid. It is primarily used as an analytical reference standard in forensic and research applications. This compound is a deuterated form of MAB-CHMINACA, which means that it contains deuterium atoms instead of hydrogen atoms. This modification is useful for mass spectrometry analysis as it helps in distinguishing the compound from its non-deuterated counterpart .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MAB-CHMINACA-d4 involves several steps, starting with the preparation of the indazole core The indazole is then functionalized with a cyclohexylmethyl group and a carboxamide groupThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to confirm its structure and purity .

Chemical Reactions Analysis

Types of Reactions

MAB-CHMINACA-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of this compound.

Scientific Research Applications

MAB-CHMINACA-d4 is widely used in scientific research, particularly in the following areas:

Mechanism of Action

MAB-CHMINACA-d4 exerts its effects by acting as a potent agonist of the cannabinoid receptor type 1 (CB1). It binds to the CB1 receptor with high affinity, leading to the activation of downstream signaling pathways. This activation results in various physiological effects, including altered neurotransmitter release and modulation of pain perception. The compound’s high potency and binding affinity make it a valuable tool for studying the endocannabinoid system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MAB-CHMINACA-d4 is unique due to its deuterium labeling, which makes it particularly useful in analytical applications. The presence of deuterium atoms allows for more accurate quantification and differentiation from non-deuterated analogs in mass spectrometry .

Properties

CAS No.

2747913-91-1

Molecular Formula

C21H30N4O2

Molecular Weight

374.5 g/mol

IUPAC Name

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-4,5,6,7-tetradeuterioindazole-3-carboxamide

InChI

InChI=1S/C21H30N4O2/c1-21(2,3)18(19(22)26)23-20(27)17-15-11-7-8-12-16(15)25(24-17)13-14-9-5-4-6-10-14/h7-8,11-12,14,18H,4-6,9-10,13H2,1-3H3,(H2,22,26)(H,23,27)/i7D,8D,11D,12D

InChI Key

ZWCCSIUBHCZKOY-CXRURWBMSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=NN2CC3CCCCC3)C(=O)NC(C(=O)N)C(C)(C)C)[2H])[2H]

Canonical SMILES

CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3

Origin of Product

United States

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